Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate typically involves the esterification of 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions or as a ligand in binding studies.
Medicine
Industry
In the industrial sector, it could be used in the manufacture of specialty chemicals or as a precursor in polymer synthesis.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid ethyl ester
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid propyl ester
Uniqueness
The presence of the fluorine atom and the specific ester group in Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate might confer unique reactivity and binding properties compared to its analogs. These differences can be crucial in determining its suitability for specific applications.
Eigenschaften
Molekularformel |
C14H12FNO2 |
---|---|
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-9-8-16-13(15)7-12(9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3 |
InChI-Schlüssel |
WRPOLTGPUILKHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C2=CC=C(C=C2)C(=O)OC)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.